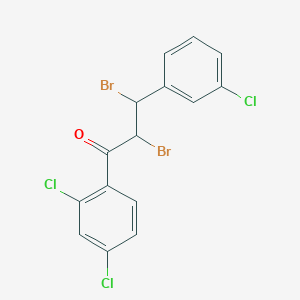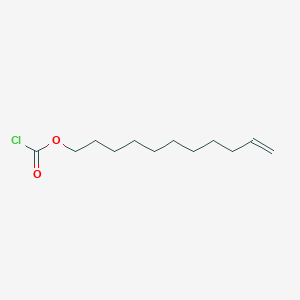
tert-Butyl (2-fluorobut-3-en-1-yl)methylcarbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl (2-fluorobut-3-en-1-yl)methylcarbamate is a chemical compound with the molecular formula C10H18FNO2 It is a derivative of carbamic acid and contains a fluorinated butenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (2-fluorobut-3-en-1-yl)methylcarbamate typically involves the reaction of tert-butyl carbamate with a fluorinated butenyl halide under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like potassium carbonate or sodium hydride to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade solvents and reagents. Purification steps such as distillation or recrystallization are employed to obtain the final product.
化学反応の分析
Types of Reactions
tert-Butyl (2-fluorobut-3-en-1-yl)methylcarbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the carbamate group to an amine.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of amines.
Substitution: Formation of substituted carbamates or other derivatives.
科学的研究の応用
tert-Butyl (2-fluorobut-3-en-1-yl)methylcarbamate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of tert-Butyl (2-fluorobut-3-en-1-yl)methylcarbamate involves its interaction with specific molecular targets. The fluorinated butenyl group can interact with enzymes or receptors, leading to modulation of biological pathways. The carbamate group may also play a role in binding to active sites of enzymes, affecting their activity.
類似化合物との比較
Similar Compounds
tert-Butyl carbamate: A simpler carbamate derivative without the fluorinated butenyl group.
Fluorobutyl carbamate: A similar compound with a different substitution pattern on the butyl group.
Methylcarbamate derivatives: Compounds with similar carbamate functionality but different alkyl groups.
Uniqueness
tert-Butyl (2-fluorobut-3-en-1-yl)methylcarbamate is unique due to the presence of both the tert-butyl and fluorinated butenyl groups. This combination imparts distinct chemical properties, such as increased lipophilicity and potential for specific biological interactions, making it a valuable compound for research and industrial applications.
特性
CAS番号 |
638538-33-7 |
|---|---|
分子式 |
C10H18FNO2 |
分子量 |
203.25 g/mol |
IUPAC名 |
tert-butyl N-(2-fluorobut-3-enyl)-N-methylcarbamate |
InChI |
InChI=1S/C10H18FNO2/c1-6-8(11)7-12(5)9(13)14-10(2,3)4/h6,8H,1,7H2,2-5H3 |
InChIキー |
UVWDETDJUFXAHG-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)N(C)CC(C=C)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


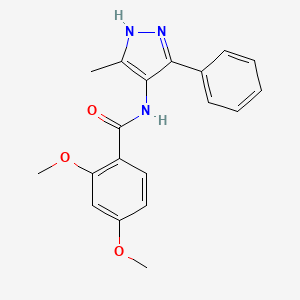
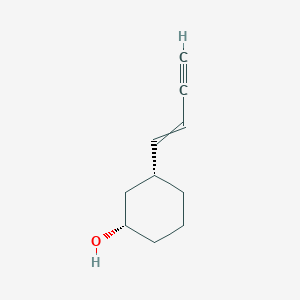
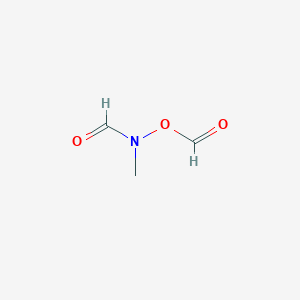

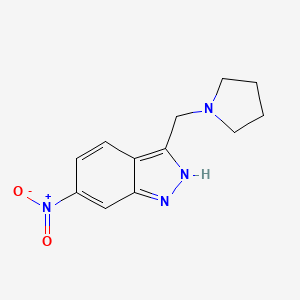
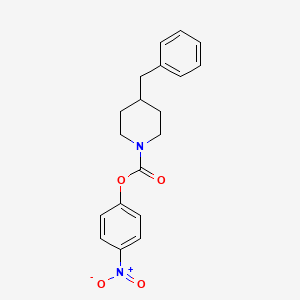
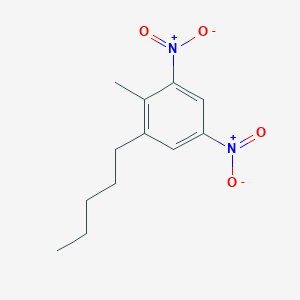

![Bicyclo[3.2.0]hepta-1(5),2,6-triene](/img/structure/B12593276.png)
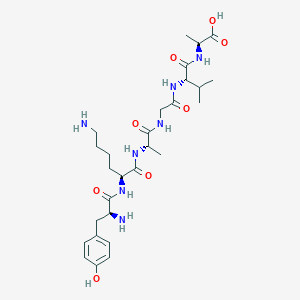
![N,N'-Diphenylthiazolo[5,4-d]pyrimidine-2,7-diamine](/img/structure/B12593281.png)

